molecular formula C7H8ClNO2 B1612114 Benzo[d][1,3]dioxol-5-amine hydrochloride CAS No. 2620-45-3

Benzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B1612114
CAS No.: 2620-45-3
M. Wt: 173.6 g/mol
InChI Key: CFHPGJWTYZJZHV-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-amine hydrochloride is a chemical compound with the molecular formula C7H7NO2Cl It is a derivative of benzodioxole, featuring an amine group at the 5-position of the benzodioxole ring

Mechanism of Action

Target of Action

Benzo[d][1,3]dioxol-5-amine hydrochloride has been identified as a potent auxin receptor agonist . The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) , which plays a crucial role in plant growth and development by regulating the expression of auxin-responsive genes .

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, and enhances root-related signaling responses . It exhibits auxin-like physiological functions and is recognized by TIR1 . This interaction significantly enhances the transcriptional activity of the auxin response reporter .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of the auxin signaling pathway leads to enhanced root growth .

Result of Action

The primary result of the action of this compound is the promotion of root growth in plants . It has been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . Additionally, some derivatives of this compound have shown potent growth inhibition properties against human cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Furthermore, the compound may discolor on exposure to air and light . These factors should be considered when handling and using the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d][1,3]dioxol-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-benzodioxole followed by reduction to introduce the amine group. The reaction conditions typically include the use of strong acids and reducing agents under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,3]dioxol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of benzo[d][1,3]dioxol-5-one.

  • Reduction: Reduction reactions can produce benzo[d][1,3]dioxol-5-ol.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

  • Medicine: It is investigated for its potential therapeutic properties, such as its use in drug discovery and development.

  • Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,3-Benzodioxol-5-amine

  • N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride

  • 1,3-benzodioxol-5-ylhydrazine hydrochloride

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Properties

IUPAC Name

1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPGJWTYZJZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596773
Record name 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-45-3
Record name 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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